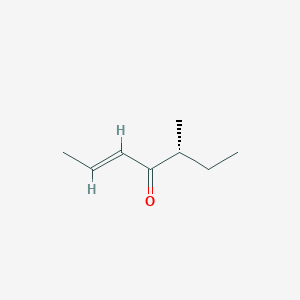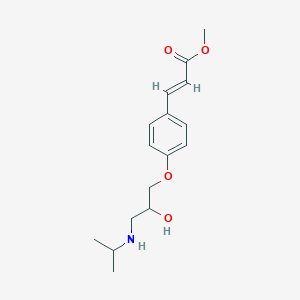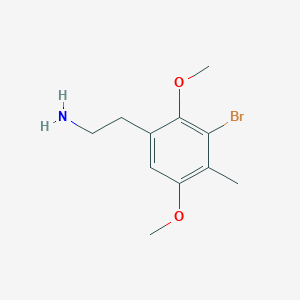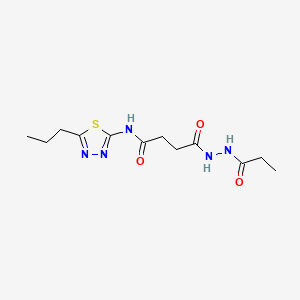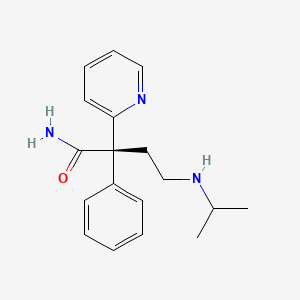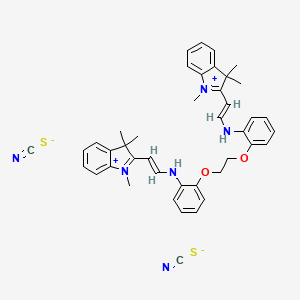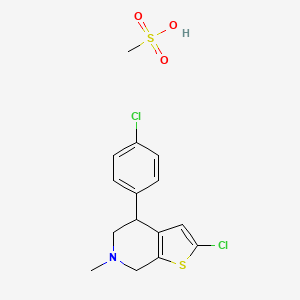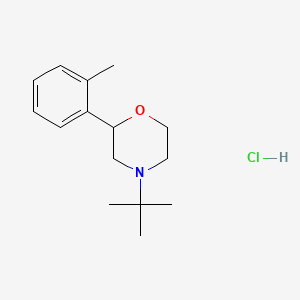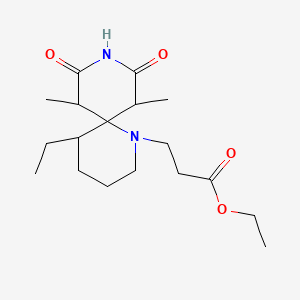
alpha,alpha'-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and is characterized by the presence of ester and imine functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ester groups through esterification reactions. The imine group is then introduced via a condensation reaction between an amine and a carbonyl compound.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Imine Formation: The final step involves the condensation of the esterified piperidine with an aldehyde or ketone to form the imine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Amines resulting from the reduction of the imine group.
Substitution: Substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The ester groups may also participate in hydrolysis reactions, releasing active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha,alpha’-(Iminodicarbonyl)bis(alpha-methyl-1-piperidinepropionic acid) diethyl ester
- Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinebutanoic acid) diethyl ester
Uniqueness
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
96770-21-7 |
|---|---|
Formule moléculaire |
C18H30N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
ethyl 3-(5-ethyl-7,11-dimethyl-8,10-dioxo-1,9-diazaspiro[5.5]undecan-1-yl)propanoate |
InChI |
InChI=1S/C18H30N2O4/c1-5-14-8-7-10-20(11-9-15(21)24-6-2)18(14)12(3)16(22)19-17(23)13(18)4/h12-14H,5-11H2,1-4H3,(H,19,22,23) |
Clé InChI |
DSFRTJPGKUHQNP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCN(C12C(C(=O)NC(=O)C2C)C)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)


